1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride 1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609400-16-9
VCID: VC8078540
InChI: InChI=1S/C8H17NO.ClH/c1-2-10-7-8(6-9)4-3-5-8;/h2-7,9H2,1H3;1H
SMILES: CCOCC1(CCC1)CN.Cl
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69

1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride

CAS No.: 1609400-16-9

Cat. No.: VC8078540

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69

* For research use only. Not for human or veterinary use.

1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride - 1609400-16-9

Specification

CAS No. 1609400-16-9
Molecular Formula C8H18ClNO
Molecular Weight 179.69
IUPAC Name [1-(ethoxymethyl)cyclobutyl]methanamine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-2-10-7-8(6-9)4-3-5-8;/h2-7,9H2,1H3;1H
Standard InChI Key HLGOLSAMZDBMIL-UHFFFAOYSA-N
SMILES CCOCC1(CCC1)CN.Cl
Canonical SMILES CCOCC1(CCC1)CN.Cl

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s IUPAC name is [1-(ethoxymethyl)cyclobutyl]methanamine hydrochloride, reflecting its ethoxymethyl-substituted cyclobutane core and protonated amine group. Its molecular formula C₈H₁₈ClNO confirms the presence of a chlorine atom from the hydrochloride counterion. The free base form, (1-(ethoxymethyl)cyclobutyl)methanamine, has a molecular weight of 143.23 g/mol.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₈ClNO
Molecular Weight179.69 g/mol
IUPAC Name[1-(ethoxymethyl)cyclobutyl]methanamine; hydrochloride
SMILESCCOCC1(CCC1)CN.Cl
InChI KeyHLGOLSAMZDBMIL-UHFFFAOYSA-N

Structural Analysis

The cyclobutane ring introduces angle strain, which increases reactivity compared to larger cycloalkanes. The ethoxymethyl group (-CH₂OCH₂CH₃) provides steric bulk and modulates lipophilicity, while the primary amine (-NH₂) enables hydrogen bonding and salt formation. X-ray crystallography data are unavailable, but computational models suggest a puckered cyclobutane conformation with substituents in equatorial positions to minimize strain.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 1-[1-(ethoxymethyl)cyclobutyl]methanamine hydrochloride involves multi-step organic reactions:

  • Cyclobutane Formation: A [2+2] photocycloaddition or ring-closing metathesis generates the cyclobutane core .

  • Ethoxymethyl Introduction: Etherification of the cyclobutane with chloromethyl ethyl ether under basic conditions .

  • Amination: Conversion of a nitrile or nitro group to the primary amine via catalytic hydrogenation .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Reactivity Profile

  • Amine Group: Participates in acid-base reactions, acylation, and Schiff base formation.

  • Ether Linkage: Resistant to hydrolysis under mild conditions but cleavable with strong acids (e.g., HBr) .

  • Cyclobutane Ring: Susceptible to ring-opening reactions under thermal or radical conditions .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Free Base)~1.2 (estimated)Computational
pKa (Amine)~10.3Analogous to
Melting PointNot reported

Spectroscopic Data

  • Mass Spectrometry: The free base (C₈H₁₇NO) shows a molecular ion peak at m/z 143.23, with fragmentation patterns indicating cleavage of the ethoxymethyl group .

  • NMR: Predicted ¹H NMR signals include δ 1.2 (triplet, -OCH₂CH₃), δ 3.4 (multiplet, cyclobutane CH₂), and δ 2.7 (singlet, -CH₂NH₂).

Applications in Medicinal Chemistry

Drug Design Considerations

The cyclobutane ring’s rigidity makes it a valuable scaffold for:

  • Conformational Restriction: Locking drug molecules into bioactive conformations to enhance target binding.

  • Metabolic Stability: Reducing oxidative metabolism via steric shielding of vulnerable groups .

Biological Activity

No peer-reviewed studies on this specific compound exist, but structurally similar cyclobutylamines exhibit:

  • Neurological Effects: Modulation of monoamine transporters (e.g., serotonin, dopamine) .

  • Antimicrobial Properties: Inhibition of bacterial cell wall synthesis enzymes .

Analytical and Regulatory Considerations

Quality Control

  • Purity Analysis: Reverse-phase HPLC with UV detection at 210 nm.

  • Counterion Verification: Ion chromatography for chloride content.

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